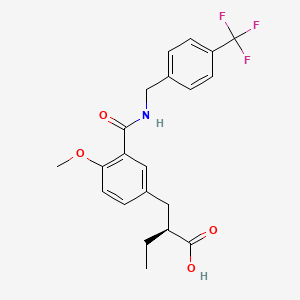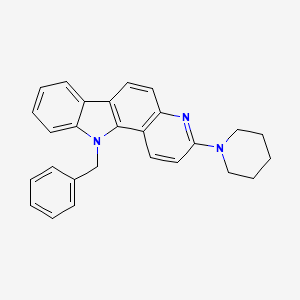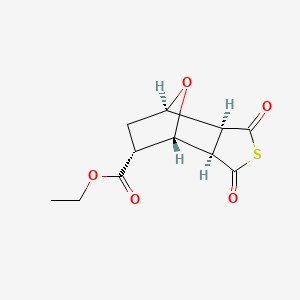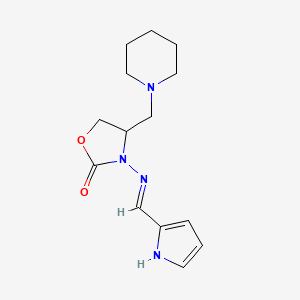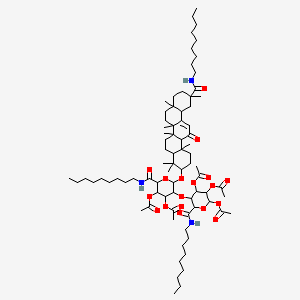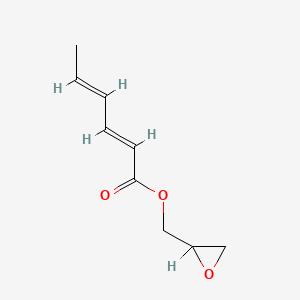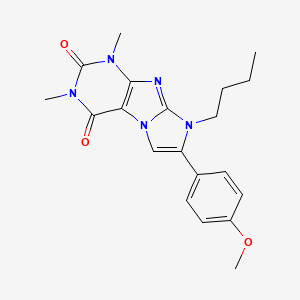
4,5,6,7-Tetrahydro-5-(chloromethyl)-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahidro-5-(clorometil)-6,7-difenilisoxazolo(4,5-d)pirimidina-3-carboxamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un grupo clorometil y grupos difenilo unidos a un núcleo isoxazolo-pirimidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,5,6,7-Tetrahidro-5-(clorometil)-6,7-difenilisoxazolo(4,5-d)pirimidina-3-carboxamida generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo isoxazol: Este paso implica la ciclación de precursores apropiados para formar el anillo isoxazol.
Introducción del grupo clorometil: La clorometilación se lleva a cabo utilizando reactivos como el éter clorometílico o el formaldehído y el ácido clorhídrico.
Unión de grupos difenilo: Los grupos difenilo se introducen mediante una reacción de alquilación de Friedel-Crafts.
Formación del anillo pirimidina: Este paso implica la ciclación de los compuestos intermedios para formar el anillo pirimidina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de catalizadores avanzados, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
4,5,6,7-Tetrahidro-5-(clorometil)-6,7-difenilisoxazolo(4,5-d)pirimidina-3-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El grupo clorometil puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como las aminas en presencia de una base como la trietilamina.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahidro-5-(clorometil)-6,7-difenilisoxazolo(4,5-d)pirimidina-3-carboxamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor.
Medicina: Explorado por sus posibles propiedades terapéuticas, como las actividades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4,5,6,7-Tetrahidro-5-(clorometil)-6,7-difenilisoxazolo(4,5-d)pirimidina-3-carboxamida implica su interacción con objetivos moleculares y vías específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
4,5,6,7-Tetrahidro-6,7-difenilisoxazolo(4,5-d)pirimidina-3-carboxamida: Carece del grupo clorometil.
4,5,6,7-Tetrahidro-5-(metil)-6,7-difenilisoxazolo(4,5-d)pirimidina-3-carboxamida: Contiene un grupo metil en lugar de un grupo clorometil.
4,5,6,7-Tetrahidro-5-(bromometil)-6,7-difenilisoxazolo(4,5-d)pirimidina-3-carboxamida: Contiene un grupo bromometil en lugar de un grupo clorometil.
Singularidad
La presencia del grupo clorometil en 4,5,6,7-Tetrahidro-5-(clorometil)-6,7-difenilisoxazolo(4,5-d)pirimidina-3-carboxamida confiere reactividad y propiedades únicas al compuesto, distinguiéndolo de compuestos similares.
Propiedades
Número CAS |
165611-08-5 |
|---|---|
Fórmula molecular |
C19H17ClN4O2 |
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
5-(chloromethyl)-6,7-diphenyl-5,7-dihydro-4H-[1,2]oxazolo[4,5-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2/c20-11-14-22-15-16(19(21)25)23-26-18(15)17(12-7-3-1-4-8-12)24(14)13-9-5-2-6-10-13/h1-10,14,17,22H,11H2,(H2,21,25) |
Clave InChI |
PRTNGIUCSPNITQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3=C(C(=NO3)C(=O)N)NC(N2C4=CC=CC=C4)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


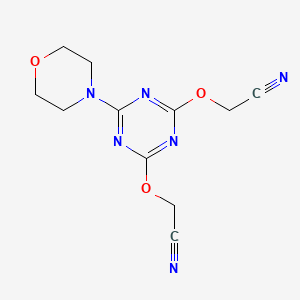

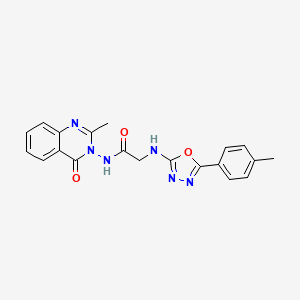
![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
